molecular formula C7H4 B14266503 3-Ethynylpenta-1,4-diyne CAS No. 155204-50-5

3-Ethynylpenta-1,4-diyne

Cat. No.: B14266503
CAS No.: 155204-50-5
M. Wt: 88.11 g/mol
InChI Key: BIGDOUUFKONCKO-UHFFFAOYSA-N
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Description

3-Ethynylpenta-1,4-diyne is an organic compound belonging to the class of alkynes It is characterized by the presence of two triple bonds and one ethynyl group attached to a pentane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethynylpenta-1,4-diyne can be achieved through several methods. One common approach involves the reaction of propargyl bromide with sodium acetylide, followed by further reactions to introduce the ethynyl group. Another method includes the use of copper (I) bromide and propargyl tosylate, which allows for a more efficient synthesis with fewer by-products .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The use of flash vacuum pyrolysis starting from 3-ethynylcycloprop-1-ene at high temperatures (around 550°C) is one such method. This process yields the desired compound along with some side products .

Chemical Reactions Analysis

Types of Reactions

3-Ethynylpenta-1,4-diyne undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alkenes or alkanes .

Scientific Research Applications

3-Ethynylpenta-1,4-diyne has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-Ethynylpenta-1,4-diyne exerts its effects involves the formation of reactive intermediates. These intermediates can interact with biological molecules, leading to various biochemical effects. For example, in anticancer research, the compound can induce DNA damage through the formation of reactive oxygen species .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethynylpenta-1,4-diyne is unique due to its specific arrangement of triple bonds and the presence of an ethynyl group.

Properties

CAS No.

155204-50-5

Molecular Formula

C7H4

Molecular Weight

88.11 g/mol

IUPAC Name

3-ethynylpenta-1,4-diyne

InChI

InChI=1S/C7H4/c1-4-7(5-2)6-3/h1-3,7H

InChI Key

BIGDOUUFKONCKO-UHFFFAOYSA-N

Canonical SMILES

C#CC(C#C)C#C

Origin of Product

United States

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